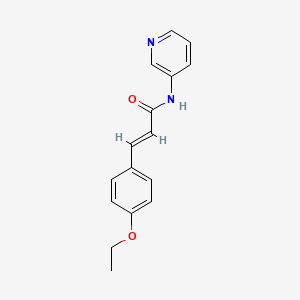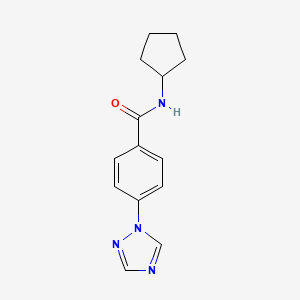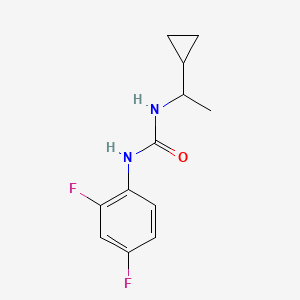
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide, also known as PEPA, is a chemical compound that has been extensively studied for its potential use in scientific research. PEPA belongs to the family of acrylamide derivatives that act as modulators of glutamate receptors. In
作用機序
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor. This binding leads to a conformational change in the receptor, which enhances its activity. The enhanced activity of the AMPA receptor leads to increased synaptic transmission, which is critical for learning and memory processes.
Biochemical and Physiological Effects
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In animal models, (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been shown to improve learning and memory, increase synaptic plasticity, and enhance long-term potentiation. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has also been shown to have neuroprotective effects and to reduce the severity of seizures in animal models.
実験室実験の利点と制限
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a highly potent and selective modulator of the AMPA receptor, making it suitable for studying the role of the receptor in learning and memory processes. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide is also relatively stable and can be easily synthesized in high purity and yield. However, there are also some limitations to using (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments. Its effects on other glutamate receptors are not well understood, and it can be difficult to control the concentration of (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide in in vitro experiments.
将来の方向性
For research on (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide include its potential use in the treatment of neurological disorders, the development of more potent and selective modulators of the AMPA receptor, and further understanding of its effects on other glutamate receptors.
合成法
The synthesis of (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide involves a multi-step process that starts with the reaction between 4-ethoxybenzaldehyde and malonic acid in the presence of a catalyst. The resulting product is then subjected to a series of reactions that include esterification, reduction, and amidation to yield the final product, (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide. The synthesis of (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been optimized to yield high purity and yield, making it suitable for scientific research.
科学的研究の応用
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been extensively studied for its potential use as a modulator of glutamate receptors. Glutamate is a neurotransmitter that plays a critical role in synaptic plasticity, learning, and memory. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide acts as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor. AMPA receptors are involved in fast synaptic transmission and are critical for learning and memory processes. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been shown to enhance the activity of AMPA receptors, leading to increased synaptic transmission and improved learning and memory in animal models.
特性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15-8-5-13(6-9-15)7-10-16(19)18-14-4-3-11-17-12-14/h3-12H,2H2,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMLRNVOHPDJLG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxyphenyl)-N-pyridin-3-ylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)

![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)

![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)

![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)

![Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)